2,3-diphenylquinoxaline-5-carboxylic Acid

描述

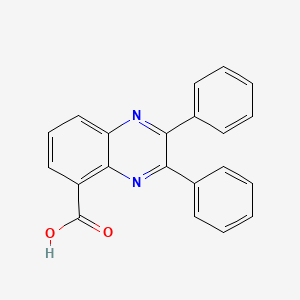

2,3-Diphenylquinoxaline-5-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and a carboxylic acid group at the 5 position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylquinoxaline-5-carboxylic acid typically involves the condensation reaction between benzil and o-phenylenediamine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring . Another method involves the reaction of 2,3-diketoquinoxalines with phosphorous oxychloride and sodium azide, followed by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions: 2,3-Diphenylquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include substituted quinoxalines, dihydroquinoxalines, and various quinoxaline derivatives with functional groups such as hydroxyl, amino, and alkyl groups .

科学研究应用

Structural Overview

The compound has a molecular formula of C21H14N2O2 and a molecular weight of approximately 326.35 g/mol. Its structure features a quinoxaline core, which is a bicyclic structure containing two nitrogen atoms, along with two phenyl groups at positions 2 and 3 and a carboxylic acid group at position 5. This specific arrangement contributes to its distinct chemical properties, affecting its solubility and reactivity in various environments.

Key Synthesis Conditions:

- Temperature Range: Typically between 150–230 °C.

- Reaction Time: Ranges from 5 to 30 minutes.

- Solvents Used: Water or mild acids to facilitate the reaction without toxic catalysts.

Biological Activities

Quinoxaline derivatives, including 2,3-diphenylquinoxaline-5-carboxylic acid, exhibit significant biological activities, making them of interest in pharmaceutical research:

- Antimicrobial Activity: Studies have shown that quinoxaline derivatives can inhibit the growth of various bacteria and fungi. The compound has been evaluated for its antimicrobial properties against gram-positive bacteria .

- Anticancer Potential: The structural characteristics of this compound suggest potential interactions with biological targets such as enzymes and receptors involved in cancer pathways. Quinoxalines have been noted for their hypoxia-selective anticancer activity, particularly useful in targeting solid tumors .

- Antiviral Properties: Some derivatives have demonstrated antiviral effects, indicating a broad spectrum of pharmacological activity that warrants further investigation into their mechanisms of action .

Applications in Medicinal Chemistry

The unique properties of this compound position it as a promising candidate for drug development:

- Anticancer Agents: Its ability to selectively target hypoxic tumor cells enhances its potential as an anticancer drug.

- Antimicrobial Agents: Given its efficacy against various pathogens, it could serve as a basis for new antimicrobial therapies.

- Drug Design: The compound's structural features allow for modifications that can lead to derivatives with enhanced biological activities.

Applications in Materials Science

Beyond medicinal applications, quinoxaline derivatives are also explored in materials science:

- Organic Electronics: The electronic properties of quinoxalines make them suitable for applications in organic semiconductors and photovoltaic devices.

- Photochemical Materials: Their ability to participate in photochemical reactions makes them candidates for use in light-harvesting systems and sensors.

作用机制

The mechanism of action of 2,3-diphenylquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. By inhibiting this enzyme, the compound can reduce the breakdown of complex carbohydrates into glucose, thereby exerting its antidiabetic effects . Additionally, the compound’s ability to interact with DNA and proteins contributes to its anticancer properties by inducing apoptosis and inhibiting cell proliferation .

相似化合物的比较

2,3-Diphenylquinoxaline: Lacks the carboxylic acid group at the 5 position.

Quinoxaline: The parent compound without phenyl groups or carboxylic acid.

2,3-Diphenylquinoxaline-6-carbohydrazide: Contains a carbohydrazide group instead of a carboxylic acid group.

Uniqueness: The carboxylic acid group allows for further functionalization and derivatization, making it a versatile compound for various research and industrial applications .

生物活性

2,3-Diphenylquinoxaline-5-carboxylic acid (DPQCA) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of DPQCA, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Structural Characteristics

DPQCA features a quinoxaline core substituted with two phenyl groups at positions 2 and 3 and a carboxylic acid group at position 5. Its molecular formula is with a molecular weight of approximately 326.35 g/mol. The unique structural arrangement contributes to its solubility and reactivity, influencing its interactions with biological targets.

Target Enzymes:

DPQCA primarily targets α-glucosidase , an enzyme involved in carbohydrate metabolism. By inhibiting α-glucosidase, DPQCA reduces postprandial hyperglycemia, making it a potential candidate for diabetes management.

Mode of Action:

The compound exhibits competitive inhibition , binding to the active site of α-glucosidase and preventing substrate access. This interaction alters the metabolic flux of carbohydrates, leading to decreased glucose levels in the bloodstream .

DPQCA has shown significant effects on various biochemical pathways:

- Cell Cycle Regulation: Studies indicate that DPQCA can induce G0/G1 phase cell cycle arrest in certain cancer cell lines, promoting apoptosis.

- Toxicity Profiles: The compound's effects are dose-dependent; lower doses inhibit target enzymes effectively without significant toxicity, while higher doses may adversely affect liver and kidney functions.

In Vitro Studies

Recent research has demonstrated that DPQCA and its derivatives exhibit potent α-glucosidase inhibitory activity , with IC50 values comparable to established inhibitors like acarbose. For instance, derivatives of diphenylquinoxaline have shown IC50 values ranging from 110.6 µM to 453.0 µM .

In Vivo Studies

In animal models, DPQCA's efficacy in controlling blood sugar levels has been observed. Its pharmacokinetics indicate good bioavailability and stability under physiological conditions, although prolonged exposure may reduce activity due to degradation.

Case Studies

-

Diabetes Management:

A study highlighted the synthesis of diphenylquinoxaline derivatives as potential anti-diabetic agents. The most potent derivative exhibited an IC50 value significantly lower than that of acarbose, indicating its potential as a therapeutic agent for type II diabetes management . -

Cancer Research:

In cancer cell lines, DPQCA has been shown to promote apoptosis and inhibit cell proliferation through its action on cell cycle regulators. These findings suggest its potential utility in cancer therapy.

Applications

DPQCA's diverse biological activities extend beyond diabetes management:

- Antimicrobial Activity: Exhibits significant antimicrobial and antifungal properties.

- Anticancer Properties: Investigated for its role in cancer treatment due to its ability to induce apoptosis in malignant cells.

- Material Science: Utilized in developing organic semiconductors and optoelectronic devices due to its unique chemical properties.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional characteristics of DPQCA compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Diphenylquinoxaline-6-carboxylic acid | C21H14N2O2 | Similar structure; potential antineoplastic agent |

| 3-Phenylquinoxaline-5-carboxylic acid | C16H12N2O2 | Lacks one phenyl group; different biological profile |

| 2-Phenylquinoxaline-5-carboxylic acid | C15H12N2O2 | One less phenyl group; altered reactivity |

| 2,3-Dimethylquinoxaline-5-carboxylic acid | C17H16N2O2 | Methyl substitutions may affect solubility |

属性

IUPAC Name |

2,3-diphenylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAMBOCHRTYBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378019 | |

| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90833-20-8 | |

| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。